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molecular formula C9H15NO4 B1422913 Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate CAS No. 127958-23-0

Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Cat. No. B1422913
M. Wt: 201.22 g/mol
InChI Key: YOMXMNVCBBDQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134007B2

Procedure details

Methyl-4-methoxyacetoacetate (9 ml, 70 mmol) was added to dimethylformamide dimethylacetal (18.8 ml, 139 mmol) and the reaction stirred at 90° C. for 2 hours before cooling to room temperature and stirring for 18 hours. The reaction was concentrated in vacuo and purified by silica gel column chromatography, eluting with 70:30 to 100:0 ethyl acetate:heptane to afford the title compound as an oil (7.68 g, 50% yield).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5]([CH2:7][O:8][CH3:9])=[O:6].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>CCCCCCC>[CH3:13][N:14]([CH:16]=[C:4]([C:5](=[O:6])[CH2:7][O:8][CH3:9])[C:3]([O:2][CH3:1])=[O:10])[CH3:15]

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
COC(CC(=O)COC)=O
Name
Quantity
18.8 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
STIRRING
Type
STIRRING
Details
stirring for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 70:30 to 100:0 ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C)C=C(C(=O)OC)C(COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.68 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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